alpha-Hydroxycarprofen
Description
Contextualization of Carprofen (B1668582) Biotransformation within Nonsteroidal Anti-Inflammatory Drug Metabolism
Carprofen, chemically known as (±)-6-chloro-α-methylcarbazole-2-acetic acid, belongs to the arylpropionic acid class of NSAIDs, a group that also includes common drugs like ibuprofen (B1674241) and naproxen. noahcompendium.co.ukwestovervets.co.uk The metabolism of NSAIDs in this class typically involves two main phases. Phase I reactions introduce or expose functional groups, often through oxidation, while Phase II reactions involve the conjugation of these groups with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. nih.gov
Carprofen's metabolism aligns with this general pattern. Like other propionic acid derivatives, it undergoes extensive biotransformation. nih.gov The primary metabolic routes for carprofen in species like dogs and rats are oxidation and direct conjugation of the carboxylic acid group with glucuronic acid to form an ester glucuronide. nih.govresearchgate.net The oxidative pathways result in phenolic metabolites, such as 7-hydroxycarprofen and 8-hydroxycarprofen, which are then conjugated before excretion. dechra-us.comdrugs.comymaws.com Another key oxidative pathway is the hydroxylation of the propionic acid side chain. defra.gov.uk This contrasts with the metabolism in humans, where direct glucuronidation of the parent drug is the predominant pathway. nih.govresearchgate.net
Table 1: Primary Metabolic Pathways of Carprofen in Different Species
| Species | Primary Metabolic Pathways | Primary Excretion Route | Reference |
|---|---|---|---|
| Dog | Oxidation (7-hydroxy, 8-hydroxy, alpha-hydroxy), Glucuronide Conjugation | Feces (70-80%), Urine (10-20%) | nih.govdechra-us.comdrugs.com |
| Rat | Oxidation (7-hydroxy, 8-hydroxy, alpha-hydroxy), Glucuronide Conjugation | Feces (60-75%), Urine (20-30%) | nih.gov |
| Human | Direct Glucuronide Conjugation | Urine (65-70% as ester glucuronide) | nih.govnih.gov |
| Cattle | Ring Hydroxylation, α-carbon Hydroxylation, Glucuronide Conjugation | Feces | defra.gov.uk |
Overview of Alpha-Hydroxycarprofen as a Key Metabolite
This compound, chemically 6-chloro-α-hydroxy-α-methyl carbazole-2-acetic acid, is a Phase I metabolite formed by the hydroxylation at the alpha-carbon of carprofen's propionic acid side chain. defra.gov.ukgoogle.com While early studies in rats and dogs identified it as a minor metabolite excreted in the urine nih.govresearchgate.net, subsequent research has highlighted its significance, particularly in certain species.
A study involving the administration of carprofen to racing greyhounds identified five Phase I metabolites. nih.gov In this specific context, this compound was found to be the major metabolite. nih.govresearchgate.net Its detection for over 72 hours post-administration, longer than the parent drug or other metabolites, establishes it as a valuable marker for the forensic screening of carprofen use in these animals. nih.govresearchgate.net
The formation of this compound is an example of aliphatic oxidation, a common metabolic reaction for drugs containing alkyl side chains. nih.gov This process is distinct from the aromatic hydroxylation that produces the phenolic metabolites 7-hydroxycarprofen and 8-hydroxycarprofen. nih.gov The identification of these varied hydroxylated metabolites underscores the diverse enzymatic processes involved in carprofen's biotransformation.
Table 2: Identified Hydroxylated Metabolites of Carprofen
| Metabolite | Chemical Name | Metabolic Pathway | Significance | Reference |
|---|---|---|---|---|
| This compound | 6-chloro-α-hydroxy-α-methyl carbazole-2-acetic acid | Hydroxylation at the α-carbon of the propionic acid side chain | Major metabolite in greyhounds; long detection window makes it a key forensic marker. | defra.gov.uknih.govresearchgate.net |
| 7-Hydroxycarprofen | 7-hydroxy carprofen | Aromatic hydroxylation of the carbazole (B46965) ring | One of the main phenolic metabolites in dogs, excreted as an ether glucuronide. | dechra-us.comdrugs.comymaws.com |
| 8-Hydroxycarprofen | 8-hydroxy carprofen | Aromatic hydroxylation of the carbazole ring | One of the main phenolic metabolites in dogs, excreted as an ether glucuronide. | dechra-us.comdefra.gov.ukdrugs.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12ClNO3 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C15H12ClNO3/c1-15(20,14(18)19)8-2-4-10-11-7-9(16)3-5-12(11)17-13(10)6-8/h2-7,17,20H,1H3,(H,18,19) |
InChI Key |
SDSSKDHMEVUOPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)O)O |
Origin of Product |
United States |
Mechanisms of Alpha Hydroxylation in Carprofen Metabolism
Enzymatic Pathways and Catalytic Systems Involved in Alpha-Hydroxylation
The metabolic conversion of carprofen (B1668582) to alpha-hydroxycarprofen is primarily understood to be a Phase I oxidative reaction. While direct and conclusive evidence pinpointing the specific enzymes responsible for the alpha-hydroxylation of carprofen is not extensively detailed in publicly available scientific literature, the metabolism of carprofen and other NSAIDs of the arylpropionic acid class is well-recognized to be mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govexplorationpub.commdpi.com These enzymes are crucial for the metabolism of a vast array of xenobiotics, including many pharmaceuticals. mdpi.com
The hydroxylation of drug molecules is a hallmark function of CYP enzymes. mdpi.com For numerous NSAIDs, the CYP2C subfamily, particularly CYP2C9 in humans, plays a significant role in their oxidative metabolism. explorationpub.com Although direct studies on carprofen's alpha-hydroxylation are limited, it is highly probable that isoforms within the CYP2C and potentially other CYP subfamilies are the primary catalytic systems involved in this specific metabolic transformation. The general mechanism of CYP-mediated hydroxylation involves the activation of molecular oxygen and its subsequent insertion into a C-H bond of the substrate. mdpi.com
In the case of carprofen, this would involve the hydroxylation of the alpha-carbon of the propionic acid side chain. The specific isoforms of the cytochrome P450 system that catalyze this reaction can vary between species, which contributes to the observed differences in drug metabolism and pharmacokinetics among different animals. nih.gov
Table 1: Investigated Metabolic Pathways of Carprofen
| Metabolic Pathway | Resulting Metabolite | Enzymatic System (Postulated) | Species Observed In |
| Alpha-Hydroxylation | This compound | Cytochrome P450 (CYP) Superfamily | Dogs, Rats |
| Glucuronidation | Carprofen Glucuronide | UDP-glucuronosyltransferases (UGTs) | Humans, Dogs, Rats, Horses |
| Aromatic Hydroxylation | 7-hydroxycarprofen, 8-hydroxycarprofen | Cytochrome P450 (CYP) Superfamily | Guinea Pigs, Dogs |
Stereochemical Aspects of Alpha-Hydroxylation
Carprofen is a chiral compound, existing as two enantiomers: (S)-(+)-carprofen and (R)-(-)-carprofen. The metabolism of carprofen has been shown to be enantioselective, meaning that the two enantiomers are processed differently by metabolic enzymes. nih.govnih.govmadbarn.comresearchgate.netdntb.gov.ua This enantioselectivity extends to its various metabolic pathways, including glucuronidation and likely, alpha-hydroxylation.
While specific studies detailing the stereochemical course of the alpha-hydroxylation of carprofen are scarce, the broader understanding of carprofen's metabolism suggests that the formation of this compound would also be a stereoselective process. This implies that one enantiomer of carprofen may be preferentially hydroxylated over the other, or that the hydroxylation of each enantiomer may proceed at different rates. The outcome of such stereoselectivity would be a difference in the plasma concentrations of the enantiomers of both the parent drug and its hydroxylated metabolite. nih.govmadbarn.com
Table 2: Enantioselective Pharmacokinetics of Carprofen in Different Species
| Species | Predominant Enantiomer in Plasma | Noted Metabolic Differences |
| Cat | R(-)-carprofen | Slower elimination of the R(-) enantiomer. |
| Horse | R(-)-carprofen | Slower clearance of the R(-) enantiomer. |
| Guinea Pig | S(+)-carprofen | R(-) enantiomer undergoes greater glucuronidation. nih.gov |
| Calf | R(-)-carprofen | Predominance of the R(-) enantiomer in plasma samples. nih.gov |
Comparative Metabolomics of Alpha Hydroxycarprofen Formation and Disposition
In Vivo Formation and Excretion Profiles Across Species
The formation of alpha-hydroxycarprofen is a minor metabolic pathway for the parent compound, carprofen (B1668582), in several animal species. nih.gov Carprofen is primarily eliminated through biotransformation in the liver. drugs.comtodaysveterinarypractice.com The major metabolic routes for carprofen include direct conjugation to form an ester glucuronide and oxidation to phenolic metabolites. nih.govtampabayvets.netnih.gov However, the formation of the alpha-hydroxy derivative does occur, and its presence is a notable aspect of carprofen's metabolic profile in certain species. nih.gov
In dogs, carprofen undergoes extensive hepatic biotransformation. drugs.comtodaysveterinarypractice.com The primary metabolic pathways are the formation of an ester glucuronide of carprofen and ether glucuronides of two phenolic metabolites, 7-hydroxy-carprofen and 8-hydroxy carprofen. drugs.comtampabayvets.netnih.gov Alongside these major metabolites, small quantities of this compound are also formed. nih.gov This alpha-hydroxy derivative is subsequently excreted in the urine in its free (unconjugated) form. nih.govresearchgate.net
Similar to dogs, the metabolism of carprofen in rats involves both direct conjugation and oxidation. nih.gov The formation of an ester glucuronide and phenolic metabolites are the main pathways. nih.gov Research has confirmed that rats also produce small amounts of the alpha-hydroxy derivative of carprofen, which is then excreted unconjugated in the urine. nih.govresearchgate.net
Fecal excretion is the dominant route of elimination in rats, accounting for 60-75% of the dose, with urinary excretion making up the remaining 20-30%. nih.govresearchgate.net While the production of this compound is limited, its formation is a consistent, albeit minor, feature of carprofen metabolism in this species. nih.gov In mice, the pharmacokinetics of carprofen have been studied, but specific details on the formation rates of this compound are less defined compared to rats. nih.govfrontiersin.org
In horses, the pharmacokinetics of carprofen's enantiomers have been studied, revealing that the R(-) enantiomer is predominant in plasma. avma.orgnih.gov Donkeys exhibit even slower clearance of carprofen compared to horses. avma.org In calves, the R(-) enantiomer is also the main form found in plasma samples. nih.gov For rainbow trout, carprofen is eliminated via urine (8–70%) and bile (35–75%), mostly as conjugated metabolites, after undergoing phase I and phase II reactions. nih.gov The formation of this compound is not a universally prominent pathway and appears to be more specific to species like dogs and rats. nih.gov
Excretion Pathways and Detection Persistence of this compound
This compound, once formed, is primarily excreted through the urine in an unconjugated (free) form in both dogs and rats. nih.govresearchgate.net This is in contrast to the major carprofen metabolites, which are largely eliminated in the feces via biliary secretion after undergoing conjugation. nih.govdrugs.comtodaysveterinarypractice.com
The detection of this compound in urine can be a useful marker for carprofen administration. In a study involving racing greyhounds, this compound was identified as the major urinary metabolite and could be detected for over 72 hours post-administration. researchgate.netnih.gov This extended detection window makes it a suitable target for forensic screening in this species. researchgate.netnih.gov The parent drug, carprofen, along with other metabolites, were detectable for up to 48 hours. researchgate.netnih.gov The persistence of this compound in urine for a longer duration than the parent compound highlights its importance in monitoring and detection protocols. nih.gov
Analytical Methodologies for the Detection and Characterization of Alpha Hydroxycarprofen
Chromatographic and Spectrometric Techniques for Identification and Quantitation
The analysis of alpha-hydroxycarprofen often involves a combination of separation techniques and detection methods to achieve the necessary sensitivity and specificity.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of carprofen (B1668582) and its metabolites, including this compound. researchgate.netnih.govresearchgate.net To enhance volatility and thermal stability for GC analysis, derivatization of the acidic and hydroxyl groups is a necessary step. researchgate.netnih.govresearchgate.net
In a typical GC-MS analysis, the trimethylsilyl (B98337) (TMS) derivatives of carprofen metabolites are analyzed. researchgate.netnih.govresearchgate.net The positive ion electron ionization (EI+) mass spectra of these derivatives exhibit characteristic fragmentation patterns. researchgate.netnih.govresearchgate.net A notable diagnostic feature is the base peak at M+• - 117, which corresponds to the loss of the COO-Si-(CH3)3 group as a radical. researchgate.netnih.govresearchgate.net For further structural information and confirmation of the derivatized molecular mass, positive ion ammonia (B1221849) chemical ionization (CI(+)) can be employed. researchgate.netnih.gov
Research has shown that following oral administration of carprofen to greyhounds, this compound can be detected in urine for over 72 hours, making it a valuable marker for forensic screening. researchgate.netscience.govcolab.wsresearchgate.netnih.govresearchgate.netscience.govscience.govscience.govscience.gov
Table 1: Key GC-MS Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Derivatization | Trimethylsilyl (TMS) ethers |
| Ionization Mode | Electron Ionization (EI+) and Chemical Ionization (CI+) |
| Diagnostic Ion (EI+) | M+• - 117 (loss of COO-Si-(CH3)3) |
| Detection Window | > 72 hours post-administration in urine researchgate.netscience.govcolab.wsresearchgate.netnih.govresearchgate.net |
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer a sensitive and specific alternative for the quantification of carprofen and its metabolites without the need for derivatization. frontiersin.orgnih.gov These methods are particularly useful for analyzing samples from various biological matrices like plasma and urine. colab.wsfrontiersin.orgnih.gov
In one LC-MS/MS method for carprofen quantification in plasma, samples were prepared by protein precipitation and analyte extraction. nih.gov Chromatographic separation was achieved on a reversed-phase C18 column. frontiersin.orgnih.gov The analytes were detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. frontiersin.org
For instance, a validated LC-MS/MS method for the analysis of firocoxib (B1672683), another NSAID, demonstrated a significant improvement in sensitivity over older HPLC-UV methods, with a lower limit of quantification (LLOQ) of 1 ng/mL in plasma and 5 ng/mL in urine. colab.ws Similar levels of sensitivity and accuracy are achievable for carprofen and its metabolites. The method showed good accuracy (88-107%) and precision (CV<12.2%), with high extraction efficiencies. colab.ws
Table 2: Example LC-MS/MS Parameters for NSAID Analysis
| Parameter | Description |
|---|---|
| Sample Preparation | Solid Phase Extraction (SPE) or Protein Precipitation colab.wsnih.gov |
| Chromatography | Reversed-phase C18 or Phenyl-Hexyl column colab.wsnih.gov |
| Mobile Phase | Acetonitrile and ammonium (B1175870) formate (B1220265) or formic acid buffer colab.wsfrontiersin.org |
| Detection | Triple Quadrupole Mass Spectrometry (MRM mode) frontiersin.org |
| LLOQ | As low as 1-5 ng/mL in plasma and urine colab.ws |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of chemical compounds, including drug metabolites like this compound. nih.govnih.gov While GC-MS and LC-MS provide information on molecular weight and fragmentation, NMR provides detailed insights into the molecular structure by analyzing the magnetic properties of atomic nuclei. nih.govnih.gov
Techniques such as 1H NMR and 13C NMR, along with two-dimensional NMR experiments like COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecule. nih.gov For instance, the regioselective electrophilic substitution on the carbazole (B46965) ring of carprofen derivatives can be determined using 1H NMR spectra. nih.gov In cases where spectral data may contain contradictions due to unexpected long-range couplings, algorithmic methods have been developed to detect and resolve these inconsistencies, ensuring accurate structure determination. nih.gov
Sample Preparation and Derivatization Strategies for Metabolite Analysis
Effective sample preparation is crucial for the reliable analysis of drug metabolites, aiming to extract the analytes from the biological matrix and remove interferences. researchgate.netcolab.wsnih.govresearchgate.netfrontiersin.orgnih.govclinicaltheriogenology.net For GC-MS analysis of polar compounds like this compound, derivatization is a key step. researchgate.netnih.govresearchgate.netmdpi.comnih.gov
Trimethylsilyl (TMS) derivatization is a widely used technique in metabolomics for GC-MS analysis. researchgate.netnih.govresearchgate.netnih.gov This process involves replacing active hydrogen atoms in polar functional groups (e.g., -OH, -COOH) with a TMS group, -(Si(CH3)3). researchgate.netnih.govresearchgate.net This chemical modification increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography. mdpi.comnih.gov
The derivatization of carprofen and its metabolites is typically performed on acidic isolates obtained after solid-phase extraction (SPE) of hydrolyzed urine samples. researchgate.netnih.govresearchgate.net Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for silylation. nih.gov It is important to perform the reaction under anhydrous conditions as silylating reagents are sensitive to moisture. nih.gov While effective, TMS derivatives can be unstable, necessitating careful handling and timely analysis, often in small batches or through automated online methods to ensure reproducibility. nih.gov
A specific and informative derivatization strategy involves a two-step process of deutromethylation followed by TMS derivatization. researchgate.netresearchgate.netnih.govresearchgate.net This technique is particularly valuable for distinguishing between aromatic and aliphatic oxidation sites on the carprofen molecule. researchgate.netresearchgate.netnih.govresearchgate.net
In this approach, the sample is first treated with a deuterated methylating agent. This step specifically targets and methylates certain functional groups. Subsequently, the remaining active hydrogens are derivatized with a TMS reagent. By analyzing the resulting mass spectra, researchers can pinpoint the location of metabolic oxidation. The incorporation of deuterium (B1214612) leads to a specific mass shift that would not be present if the oxidation had occurred at a different position on the molecule. This method has been successfully used to differentiate between the various hydroxy metabolites of carprofen. researchgate.netresearchgate.netnih.govresearchgate.net
Development and Validation of Bioanalytical Assays for this compound
The establishment of a reliable bioanalytical method is a meticulous process that ensures the accuracy, precision, and reproducibility of the quantitative data obtained from biological samples. While specific, fully validated bioanalytical methods exclusively for this compound are not extensively detailed in publicly available literature, the principles of such validations are well-established, and methods for related compounds provide a strong framework.
Bioanalytical method validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines ensure that the analytical method is suitable for its intended purpose. The key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability.
Methodological Approaches:
The detection and quantification of this compound have been noted in studies primarily focused on the parent compound, carprofen, utilizing advanced analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): Following oral administration of carprofen to racing greyhounds, this compound was identified as the major metabolite in urine. nih.gov In these studies, urine samples underwent hydrolysis and solid-phase extraction (SPE). The resulting acidic isolates were derivatized to their trimethylsilyl (TMS) ethers before analysis by GC-MS. nih.gov The positive ion electron ionization (EI+) mass spectra of the TMS derivative of this compound showed a diagnostic base peak corresponding to the loss of the COO-Si-(CH3)3 group. nih.gov This metabolite was detectable for over 72 hours, highlighting its utility as a long-term marker for carprofen administration. researchgate.netnih.govcolab.wsscience.govresearchgate.netscience.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While a specific LC-MS/MS method validation for this compound is not detailed, a rugged and sensitive automated LC-MS/MS method was developed for the quantification of firocoxib, another NSAID, in equine and canine plasma and urine. colab.ws This study also reported the detection of this compound for over 72 hours. colab.ws The validation of the firocoxib method provides a template for the parameters that would be essential for an this compound assay. For example, the firocoxib assay demonstrated high accuracy (88-107%) and precision (Coefficient of Variation <12.2%). colab.ws
Bioanalytical Method Validation Parameters:
The following table outlines the essential parameters that must be evaluated during the validation of a bioanalytical assay for this compound.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity & Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, other metabolites, or concomitant medications. | No significant interference at the retention time of the analyte and internal standard. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A calibration curve is generated by plotting the response versus the concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal or known true value. It is assessed by analyzing quality control (QC) samples at different concentration levels. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated as intra-day (repeatability) and inter-day (intermediate precision) precision. | The coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Analyte response should be at least 5 times the response of a blank sample. Precision should be ≤ 20% and accuracy within 80-120%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. | Analyte concentration should remain within ±15% of the initial concentration. |
Summary of Reported Detection Methods for this compound:
The table below summarizes the key findings from research where this compound was detected, providing insights into the analytical approaches used.
| Analytical Technique | Biological Matrix | Sample Preparation | Key Findings | Reference |
| GC-MS | Greyhound Urine | Alkaline and enzymatic hydrolysis, mixed-mode solid-phase extraction (SPE), derivatization to trimethylsilyl (TMS) ethers. | This compound was identified as the major metabolite, detectable for over 72 hours. A diagnostic base peak was identified in the mass spectrum. | nih.gov |
| LC-MS/MS | Greyhound Urine | Not specified for this compound. | This compound was detected for over 72 hours, suggesting its potential as a forensic marker. | colab.ws |
Pharmacological and Toxicological Assessment of Alpha Hydroxycarprofen As a Metabolite
Evaluation of Intrinsic Biological Activity of Hydroxylated Carprofen (B1668582) Metabolites
The primary mechanism of action of carprofen is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in inflammation and pain. vin.comncsu.edu Carprofen exhibits preferential inhibition of COX-2 over COX-1, which is thought to contribute to its favorable gastrointestinal safety profile compared to less selective NSAIDs. vin.comnih.gov The S(+)-enantiomer of carprofen is significantly more potent in inhibiting COX-2 than the R(-)-enantiomer. nih.gov
While the pharmacological activity of carprofen is well-documented, there is a notable lack of published research specifically evaluating the intrinsic biological activity of its hydroxylated metabolites, including alpha-hydroxycarprofen. Extensive literature searches have not yielded studies that have directly assessed the COX-1 and COX-2 inhibitory potential of this compound. Therefore, its direct contribution to the anti-inflammatory and analgesic effects of carprofen remains scientifically unquantified.
The other major hydroxylated metabolites of carprofen are 7-hydroxycarprofen and 8-hydroxycarprofen. nih.gov Similar to this compound, there is a scarcity of data on the specific biological activities of these metabolites.
Table 1: Cyclooxygenase (COX) Inhibition by Carprofen Enantiomers This table summarizes the known inhibitory activity of the parent compound's enantiomers, as direct data for this compound is not available.
| Compound | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) |
| S(+)-Carprofen | COX-2 | 0.0371 | >100-fold more selective for COX-2 |
| R(-)-Carprofen | COX-2 | 5.97 | Less potent inhibitor of COX-2 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. Data sourced from studies on canine cyclooxygenases. nih.gov
Role of this compound as a Metabolic Marker in Biological Samples
This compound has been identified as a major metabolite of carprofen, particularly in dogs. nih.gov Its detection in biological samples, primarily urine, serves as a reliable indicator of carprofen administration. This is of particular importance in forensic toxicology and in the monitoring of medication use in performance animals.
One study on the metabolism of carprofen in racing greyhounds found that this compound was the major metabolite detected in urine. nih.gov Following oral administration of carprofen, the parent drug and other minor metabolites were detectable for up to 48 hours. In contrast, this compound could be detected for over 72 hours, making it a more suitable long-term marker for carprofen use. nih.gov
While urine is the primary matrix for the detection of this compound as a metabolic marker, its presence in other biological samples such as plasma has been less extensively studied. The quantification of this compound in plasma could provide further insights into the real-time metabolic processes and the pharmacokinetic profile of carprofen. However, detailed studies on the plasma concentrations of this metabolite are limited.
Table 2: Detection of Carprofen and its Metabolites in Greyhound Urine
| Analyte | Detection Window (hours post-administration) |
| Carprofen | Up to 48 |
| 7-Hydroxycarprofen | Up to 48 |
| 8-Hydroxycarprofen | Up to 48 |
| N-Hydroxycarprofen | Up to 48 |
| This compound | Over 72 |
Data based on a study in racing greyhounds following a single oral dose of carprofen. nih.gov
Implications for Parent Compound Disposition and Clearance
The biotransformation of carprofen into its metabolites, including this compound, is a key determinant of its disposition and clearance from the body. In dogs and rats, the primary metabolic pathways for carprofen are direct conjugation to form an ester glucuronide and oxidation to form hydroxylated metabolites, which are then conjugated. nih.gov Small amounts of this compound are formed and excreted free in the urine in these species. nih.gov
The formation of this compound represents a significant clearance pathway for carprofen, particularly in dogs. The hydroxylation reaction, catalyzed by cytochrome P450 enzymes, increases the water solubility of the compound, facilitating its excretion from the body, primarily via the kidneys into the urine.
The clearance of carprofen in dogs is primarily through hepatic biotransformation, with the resulting metabolites, including the glucuronide conjugates of hydroxylated forms, being excreted in both feces (70-80%) and urine (10-20%). nih.gov The formation of this compound is an integral part of this clearance process.
Advanced Research Perspectives and Unexplored Avenues in Alpha Hydroxycarprofen Studies
In Vitro Models for Studying Alpha-Hydroxylation Processes
The biotransformation of carprofen (B1668582) to alpha-hydroxycarprofen is a critical area of study for understanding its metabolic fate. nih.gov In vitro models are indispensable tools for elucidating the enzymatic processes responsible for this conversion. The primary enzymes involved in the metabolism of many NSAIDs are the cytochrome P450 (CYP450) monooxygenases, located in the endoplasmic reticulum of hepatocytes and other tissues. cliniciansbrief.comdvm360.com
Research has shown that in species like rats and dogs, oxidation is a major metabolic pathway for carprofen, leading to the formation of phenolic derivatives and small amounts of this compound. nih.gov To study this specific alpha-hydroxylation, several in vitro systems can be employed:
Liver Microsomes: Preparations of liver microsomes from different species (e.g., canine, equine, human) are the most common in vitro models. These preparations contain a high concentration of CYP450 enzymes. By incubating carprofen with liver microsomes and necessary co-factors (like NADPH), researchers can quantify the rate of this compound formation and identify the specific CYP450 isoforms involved through the use of selective inhibitors or recombinant enzymes.
Recombinant CYP450 Enzymes: Using specific, individually expressed human or animal CYP450 enzymes allows for the precise identification of which isoform is responsible for the alpha-hydroxylation of carprofen. For instance, studies on other NSAIDs like diclofenac (B195802) have pinpointed specific enzymes such as CYP2C9 and CYP3A4 as being responsible for its hydroxylation. drugbank.com A similar approach can be applied to this compound.
Future research using these models could focus on comparative metabolism across different species to explain potential species-specific differences in drug disposition and response. cliniciansbrief.com
Computational Modeling and Prediction of Metabolite Formation
Computational, or in silico, models are increasingly being used to predict the metabolic fate of drugs, which can significantly reduce the need for extensive laboratory experiments. These models can be used to predict which sites on a molecule are most susceptible to metabolism by CYP450 enzymes.
For this compound, computational approaches could include:
Molecular Docking: This technique involves simulating the binding of the carprofen molecule into the active site of various CYP450 isoforms. The binding affinity and orientation can help predict the likelihood of a metabolic reaction occurring at a specific position, such as the alpha-carbon of the propionic acid side chain.
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can be used to model the chemical reaction of hydroxylation itself, providing insights into the energy barriers and the most probable reaction pathways.
Pharmacokinetic Modeling: Population pharmacokinetic modeling can help understand the disposition of carprofen and its metabolites. mdpi.comresearchgate.net Such models can be refined to specifically predict the rate and extent of this compound formation and its subsequent elimination.
While molecular modeling studies have been used to create new derivatives of carprofen, a dedicated computational study on the prediction of its naturally occurring metabolites like this compound remains a promising and largely unexplored avenue. nih.gov
Elucidating the Pharmacodynamics of this compound
The pharmacodynamics of the parent drug, carprofen, are well-established and are primarily associated with the inhibition of cyclooxygenase (COX) enzymes. drugbank.comnih.gov However, the specific biological activity of its metabolites, including this compound, is not well understood. It is a critical area of research, as metabolites can sometimes contribute to the therapeutic effect or be inactive.
Unexplored research avenues in this area include:
COX Inhibition Assays: A fundamental question is whether this compound retains any inhibitory activity against COX-1 and COX-2. In vitro enzyme assays using purified COX enzymes could directly measure the inhibitory potency (IC50) of this compound and compare it to that of the parent carprofen.
Anti-inflammatory Activity: The anti-inflammatory effects of this compound could be investigated using in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated cell cultures. nih.gov The ability of the metabolite to reduce the production of inflammatory mediators like prostaglandins (B1171923), thromboxane, and cytokines could be quantified. nih.govresearchgate.net
Receptor Binding Studies: Investigating the binding affinity of this compound to other potential biological targets beyond COX enzymes could reveal novel mechanisms of action or off-target effects.
Currently, there is a significant gap in the scientific literature regarding the specific pharmacodynamic properties of this compound.
Development of Novel Analytical Techniques for Enhanced Metabolite Profiling
The accurate detection and quantification of drug metabolites are essential for all aspects of metabolic and pharmacokinetic research. While methods exist for detecting carprofen and its metabolites, there is always room for improvement in terms of sensitivity, specificity, and throughput. nih.gov
Future research in this area could focus on:
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS can provide more definitive identification of metabolites and help in the discovery of previously unknown metabolic products of carprofen.
Ultra-High-Performance Liquid Chromatography (UPLC): The use of UPLC can significantly reduce analysis time while improving the resolution and separation of carprofen from its various metabolites, which is particularly useful for complex biological samples. nih.gov
Chiral Separation Methods: Since carprofen is a chiral compound, developing stereoselective analytical methods is important. Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using chiral columns can separate and quantify the enantiomers of both carprofen and this compound, which may have different metabolic fates and biological activities. mdpi.com
The development of more advanced, validated analytical methods will be crucial for supporting further research into the metabolism and pharmacodynamics of this compound. researchgate.net
Interactive Data Table: Overview of Analytical Methods for Carprofen and its Metabolites
| Technique | Application | Key Features |
| GC-MS | Identification of metabolites in urine. nih.gov | Requires derivatization; provides structural information. nih.gov |
| LC-MS/MS | Quantification in biological matrices like milk and plasma. nih.govresearchgate.netnih.govvibgyorpublishers.orgnih.gov | High sensitivity and specificity; widely used in pharmacokinetic studies. nih.govresearchgate.netnih.govvibgyorpublishers.orgnih.gov |
| UPLC | Rapid separation of drug and impurities. nih.gov | Faster analysis times and better resolution than traditional HPLC. nih.gov |
| Chiral LC-MS/MS | Enantioselective quantification. mdpi.com | Separates and measures individual enantiomers of the drug and its metabolites. mdpi.com |
Q & A
Q. What are the established protocols for synthesizing alpha-Hydroxycarprofen, and how can researchers validate purity and yield?
To synthesize this compound, follow validated protocols for hydroxylation and carboxylation reactions, ensuring stoichiometric control. Use HPLC or LC-MS to validate purity (≥98%) and quantify yield . Include manufacturer details for reagents and instruments (e.g., Shimadzu LC-20AD for HPLC) and specify column type/mobile phase. Replicate protocols from peer-reviewed studies to confirm reproducibility, adhering to pharmaceutical research standards for reporting synthetic steps .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
For pharmacokinetic studies, use validated ELISA kits with cross-reactivity checks against structurally similar compounds. Ensure sample dilution buffers avoid matrix interference (e.g., serum albumin) and follow protocols for minimizing cross-contamination during pipetting . Advanced methods like LC-MS/MS with isotope-labeled internal standards improve specificity for low-concentration detection (LOQ < 1 ng/mL) .
Q. How should researchers design in vitro assays to assess this compound’s metabolic stability?
Use hepatocyte or microsomal incubations with NADPH cofactors. Monitor time-dependent degradation via LC-MS and calculate half-life (t½) using non-compartmental analysis. Include positive controls (e.g., verapamil for CYP3A4 activity) and validate assay conditions (pH 7.4, 37°C) to ensure physiological relevance .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported toxicity profiles across studies?
Contradictions may arise from interspecies variability or assay conditions. Conduct dose-response studies in multiple models (e.g., rodents, zebrafish) under standardized OECD guidelines. Perform transcriptomic analysis (RNA-seq) to identify pathways affected at differing thresholds. Cross-reference findings with class-wide toxicological data (e.g., NSAID derivatives) to isolate compound-specific effects .
Q. How can researchers optimize this compound’s experimental design to account for off-target effects in kinase inhibition assays?
Use kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions. Apply statistical corrections (e.g., Benjamini-Hochberg) for false discovery rates. Validate hits via orthogonal assays (SPR, ITC) and structure-activity relationship (SAR) modeling to prioritize high-affinity targets. Report selectivity ratios (IC50 primary target/off-target) .
Q. What methodologies address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?
Incorporate population PK modeling (NONMEM) to account for inter-individual variability. Use sparse sampling in preclinical models to reduce animal use. Validate models with clinical data (if available) and apply Bayesian forecasting for dose optimization. Disclose covariates (e.g., renal/hepatic impairment) in the final model .
Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (IPA, MetaboAnalyst). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate findings with CRISPR/Cas9 knockouts or siRNA silencing in relevant cell lines .
Methodological Best Practices
- Data Reporting : Disclose biological/technical replicates, statistical tests (e.g., ANOVA with Tukey post-hoc), and effect sizes. Use SI units and avoid proprietary abbreviations .
- Literature Reviews : Perform systematic searches (PubMed, SciFinder) with MeSH terms like "hydroxycarbazole derivatives" and "cyclooxygenase inhibition." Use PRISMA flowcharts to document inclusion/exclusion criteria .
- Ethical Compliance : For in vivo studies, cite IACUC approval and ARRIVE guidelines. For human-derived samples, confirm IRB approval and informed consent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
